molecular formula C22H31NO2 B11515744 n-Heptyl-4-[(1-hydroxycyclohexyl)ethynyl]benzamide

n-Heptyl-4-[(1-hydroxycyclohexyl)ethynyl]benzamide

Cat. No.: B11515744
M. Wt: 341.5 g/mol
InChI Key: NJJDAYLCXITVFN-UHFFFAOYSA-N
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Description

n-Heptyl-4-[(1-hydroxycyclohexyl)ethynyl]benzamide is a chemical compound with the molecular formula C22H31NO2. It is known for its unique structure, which includes a heptyl chain, a hydroxycyclohexyl group, and an ethynylbenzamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Heptyl-4-[(1-hydroxycyclohexyl)ethynyl]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

n-Heptyl-4-[(1-hydroxycyclohexyl)ethynyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

n-Heptyl-4-[(1-hydroxycyclohexyl)ethynyl]benzamide has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of n-Heptyl-4-[(1-hydroxycyclohexyl)ethynyl]benzamide involves its interaction with specific molecular targets and pathways. The hydroxycyclohexyl group may interact with biological receptors, while the ethynylbenzamide moiety can modulate enzyme activity. These interactions can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

  • n-Heptyl-4-[(1-hydroxycyclohexyl)ethynyl]benzamide
  • n-Heptyl-4-[(1-hydroxycyclohexyl)ethynyl]benzoate
  • n-Heptyl-4-[(1-hydroxycyclohexyl)ethynyl]phenylacetamide

Uniqueness

This compound stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the hydroxycyclohexyl group enhances its solubility and potential biological activity, while the ethynylbenzamide moiety provides a versatile platform for further chemical modifications .

Properties

Molecular Formula

C22H31NO2

Molecular Weight

341.5 g/mol

IUPAC Name

N-heptyl-4-[2-(1-hydroxycyclohexyl)ethynyl]benzamide

InChI

InChI=1S/C22H31NO2/c1-2-3-4-5-9-18-23-21(24)20-12-10-19(11-13-20)14-17-22(25)15-7-6-8-16-22/h10-13,25H,2-9,15-16,18H2,1H3,(H,23,24)

InChI Key

NJJDAYLCXITVFN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCNC(=O)C1=CC=C(C=C1)C#CC2(CCCCC2)O

Origin of Product

United States

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